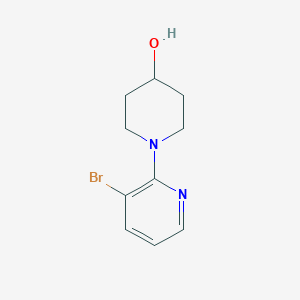
1-(3-Bromopyridin-2-yl)piperidin-4-ol
Übersicht
Beschreibung
“1-(3-Bromopyridin-2-yl)piperidin-4-ol” is a chemical compound with the IUPAC name 1-(3-bromo-2-pyridinyl)-4-piperidinol . It has a molecular weight of 257.13 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 257.13 . The compound is solid in form . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the resources.Wirkmechanismus
The exact mechanism of action of 1-BPP is not yet fully understood. However, it is believed to interact with certain enzymes and proteins, leading to changes in their structure and function. It is also believed to interact with certain receptors, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-BPP are not yet fully understood. However, it is believed to interact with certain enzymes and proteins, leading to changes in their structure and function. It is also believed to interact with certain receptors, leading to changes in their activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-BPP has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it is chemically stable, making it easy to store and transport.
However, 1-BPP also has some limitations. It is toxic and should be handled with caution. Additionally, it is not soluble in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
1-BPP has a wide range of potential applications in the fields of drug synthesis, organic synthesis, and biochemistry. In the future, it could be used to synthesize new drugs and dyes, as well as to study the structure and function of enzymes, proteins, and other biological molecules. Additionally, it could be used to study the effects of drugs on cellular processes, such as gene expression and protein synthesis. Finally, it could be used to study the effects of drugs on the behavior of animals.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
1-(3-Bromopyridin-2-yl)piperidin-4-ol: spielt eine bedeutende Rolle in der Pharmakologie aufgrund seiner Piperidinstruktur, die ein häufiges Motiv in vielen pharmazeutischen Verbindungen ist. Piperidinderivate sind bekannt für ihr Vorkommen in über zwanzig Klassen von Arzneimitteln, einschließlich Alkaloide . Die Fähigkeit der Verbindung, als Baustein für die Synthese biologisch aktiver Moleküle zu dienen, macht sie für die Arzneimittelforschung und -entwicklung unschätzbar wertvoll.
Materialwissenschaften
In den Materialwissenschaften ermöglichen die strukturellen Merkmale dieser Verbindung die Entwicklung neuer Materialien mit potenziellen Anwendungen in der Elektronik und Nanotechnologie. Ihr Bromatom kann für weitere chemische Modifikationen verwendet werden, wodurch Materialien mit spezifischen Eigenschaften entstehen .
Biochemie
Biochemisch kann This compound aufgrund seines Potenzials, mit biologischen Makromolekülen zu interagieren, in Enzyminhibitionstudien verwendet werden. Seine strukturellen Analoga wurden auf ihre Rolle bei der Modulation biochemischer Pfade untersucht.
Umweltwissenschaften
Die Forschung in den Umweltwissenschaften kann von der Reaktivität dieser Verbindung profitieren, da sie zur Synthese von Derivaten verwendet werden könnte, die bei der Detektion von Umweltverschmutzungen helfen oder bei der Entwicklung von Abbauwegen für schädliche Stoffe .
Analytische Chemie
Analytisch kann This compound aufgrund seiner eindeutigen chemischen Signatur als Standard oder Reagenz in der Chromatographie und Spektroskopie verwendet werden, um andere Substanzen zu identifizieren oder zu quantifizieren .
Organische Synthese
In der organischen Synthese ist diese Verbindung ein vielseitiges Zwischenprodukt. Sie kann verschiedene Reaktionen wie Kupplungsreaktionen eingehen, um eine große Bandbreite an organischen Molekülen zu erzeugen, die für weitere chemische Studien verwendet werden können oder Teil komplexer organischer Synthesewege sind .
Eigenschaften
IUPAC Name |
1-(3-bromopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNIHVWYBYWHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


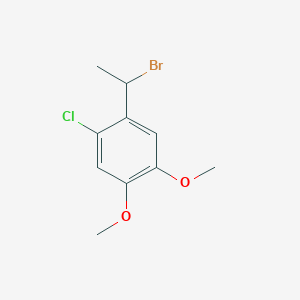

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)

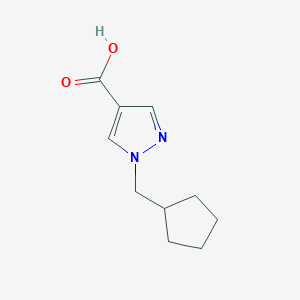
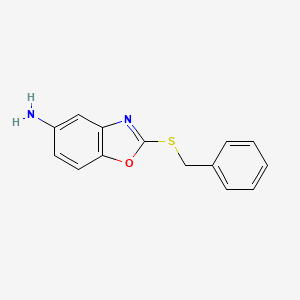
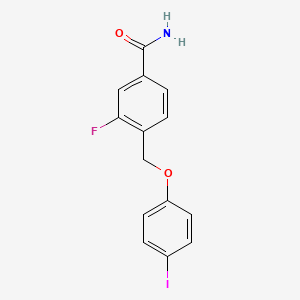
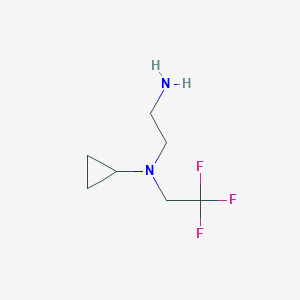
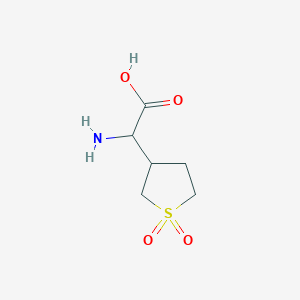
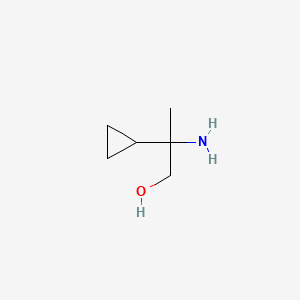
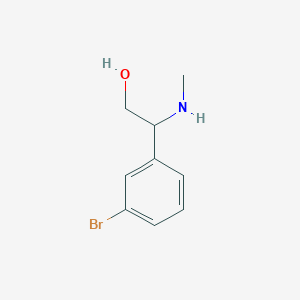
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)

![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)